4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a compound with the molecular formula C7H9NS . It is also known by other names such as 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine and THIENO[3,2-C]PYRIDINE, 4,5,6,7-TETRAHYDRO- . This compound has a molecular weight of 139.22 g/mol .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines has been reported in the literature . The synthesis involves conventional techniques and the synthesized compounds are characterized by elemental analysis, IR, MS, 1H, and 13C NMR .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine can be represented by the InChI code1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
. The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Chemical Reactions Analysis
While specific chemical reactions involving 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde are not available, the compound 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has been used in the synthesis of aminopyrimidine derivatives, which are potent EGFR inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine include a molecular weight of 139.22 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has an XLogP3-AA value of 1, which is a measure of its lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Biological Activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde Derivatives 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a critical heterocyclic nucleus with numerous derivatives synthesized and assessed for diverse biological activities, showing potent results in various models. Some analogs are significant for future drug development, with many existing drugs and molecules in clinical development featuring this nucleus as a core. The review details the chemical and biological aspects of these derivatives, emphasizing synthesis methods and biological activities over the last two decades (Sangshetti et al., 2014).
Chemical Synthesis Techniques
Innovative Synthetic Methods
Vilsmeier–Haack Reaction and Derivative Synthesis
6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were innovatively synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones through the Vilsmeier–Haack reaction. These carbaldehydes were utilized to create chalcone analogs and dipyrazolopyridines, showcasing a diverse application in heterocyclic chemistry (Quiroga et al., 2010).
Prasugrel Intermediate Synthesis
The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate of Prasugrel, a novel antithrombotic drug, was achieved through a sequence of alkylation, oxidation, and deprotection reactions, indicating its crucial role in pharmaceutical development (Pan Xian-hua, 2011).
Modified Pictet-Spengler Reaction
An efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines was developed via a modified Pictet-Spengler reaction, highlighting the versatility of this compound in complex chemical reactions (Kitabatake et al., 2010).
Novel Chemical Structures and Applications
Exploration of New Chemical Structures Using 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Carbohydrate-Derived Oxime Ethers
A novel method of linking carbohydrates to aldehydes, including pyridine-2-carbaldehyde, was described, leading to the creation of new CN ligands resistant to hydrolysis. This development opens doors to numerous applications in chemical synthesis and pharmaceuticals (Brunner et al., 2001).
Quinone-fused Corroles
The compound served as a precursor in the synthesis of novel quinone-fused corrole derivatives through 1,3-dipolar cycloaddition reactions, indicating its role in creating complex molecular structures (Vale et al., 2007).
A1 Adenosine Receptor Modulators and Antagonists
Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine were studied as potential allosteric modulators and antagonists for the A1 adenosine receptor, highlighting their significance in biochemical modulation and therapeutic applications (Aurelio et al., 2009).
properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZHHLBAACQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474323 | |
Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
CAS RN |
197237-97-1 | |
Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.